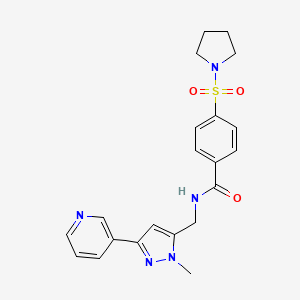![molecular formula C16H12N4 B2653481 5-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 866050-30-8](/img/structure/B2653481.png)
5-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Descripción general
Descripción
This compound belongs to the class of organic compounds known as phenylpyrazoles . It can be described as the first synthesized pyrazoloquinoline .
Synthesis Analysis
The synthesis of this compound has been widely studied. For instance, a yield of 87% was reported in one study . The synthesis involved various steps including asymmetrical and symmetrical stretching of –NH2, C≡N stretching, and C=O stretching .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques. For instance, 1H NMR (400 MHz, DMSO- d6) revealed δ 2.10, 2.32 (s, 6H, 2 × CH3), 6.53 (s, 1H, C1H), 7.35–8.34 (m, 12H, Ar–H), 8.69 (s, 2H, NH2) . The 13C NMR (100 MHz, DMSO- d6) revealed δ: 13.06, 20.80 (Ar–CH3), 60.18 (C1), 62.50 (C2), among others .Chemical Reactions Analysis
The chemical reactions of this compound have been studied. For instance, it was found that the dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed. For instance, it has a molecular weight of 260.29 .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Novel Compound Synthesis
Researchers have developed methods for synthesizing derivatives of pyrazolo[1,5-a]pyrimidine, aiming to explore their potential in biological applications. Such compounds are noted for their varied and significant biological activities, leading to the creation of diverse derivatives through substitution reactions (M. Hammouda, H. Gaffer, K. Elattar, 2022).
Antitumor Activity
A series of pyrazolo[3,4-d]pyrimidine-3-carbonitrile and pyrazolo[3,4-b]pyridine-3-carbonitrile derivatives were synthesized and evaluated for their potential cytotoxicity against human laryngeal epidermoid carcinoma cells, with some compounds exhibiting significant effects (E. Abdel‐Latif, S. Abdel-fattah, H.E. Gaffer, H.A. Etman, 2016).
Antimicrobial Activities
Various synthesized pyrazolo[1,5-a]pyrimidine derivatives have been tested for their antibacterial and antifungal properties, with some showing significant activity. This highlights the potential of these compounds in developing new antimicrobial agents (A. Rahmouni, Anis Romdhane, Abderrahim Ben Said, Kaouther Majouli, H. Jannet, 2014).
Antiviral Potential
Some derivatives of pyrazolo[1,5-a]pyrimidine have been evaluated for their antiviral activity, particularly against the herpes simplex virus type-1 (HSV-1), demonstrating promising results and suggesting a potential pathway for developing new antiviral therapies (Aymn E Rashad, Mohamed I Hegab, Randa E Abdel-Megeid, Nahed Fathalla, Farouk M E Abdel-Megeid, 2009).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4/c17-9-14-10-18-20-7-6-15(19-16(14)20)13-5-4-11-2-1-3-12(11)8-13/h4-8,10H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGWTKZHZCJKKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=NC4=C(C=NN4C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327599 | |
| Record name | 5-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818305 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
866050-30-8 | |
| Record name | 5-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2653400.png)

![Ethyl 1-[4-(tert-butyl)benzyl]-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2653402.png)

![2-Chloro-N-[(3-methoxy-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B2653406.png)


![Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2653412.png)



![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N'-methylthiourea](/img/structure/B2653421.png)